molecular formula C24H20N2O4 B11260821 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11260821
M. Wt: 400.4 g/mol
InChI Key: VXUJRFKZLBNETL-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a benzoyl group, a tetrahydroquinoline moiety, and a benzodioxole ring, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized separately and then coupled with the tetrahydroquinoline intermediate.

    Final Coupling and Amide Formation: The final step involves coupling the benzodioxole intermediate with the tetrahydroquinoline derivative and forming the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Scientific Research Applications

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)cinnamamide
  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
  • N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2H-1,3-benzodioxole-5-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H20N2O4

Molecular Weight

400.4 g/mol

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C24H20N2O4/c27-23(18-9-11-21-22(13-18)30-15-29-21)25-19-10-8-16-7-4-12-26(20(16)14-19)24(28)17-5-2-1-3-6-17/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,25,27)

InChI Key

VXUJRFKZLBNETL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)C(=O)C5=CC=CC=C5

Origin of Product

United States

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